molecular formula C13H21Cl2N3O B1435044 N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2108997-87-9

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B1435044
CAS No.: 2108997-87-9
M. Wt: 306.23 g/mol
InChI Key: QKFYZAPYKZULNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (NMPHCl) is an organic compound used in a variety of scientific research applications. It is a derivative of nicotinamide, a form of vitamin B3, and is structurally similar to the neurotransmitter acetylcholine. NMPHCl has several unique properties that make it a useful tool for scientists in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several applications in scientific research. It is used as a ligand in affinity chromatography, a technique used to separate and purify molecules based on their binding affinity to a specific target molecule. This compound is also used as a reagent in biochemical assays, as a substrate for enzyme reactions, and as a tool for studying the structure and function of proteins. In addition, this compound has been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental contaminants on organisms.

Mechanism of Action

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride binds to a variety of proteins and receptors in the body, including acetylcholine receptors, nicotinic acetylcholine receptors, and nicotinic cholinergic receptors. It is thought to act as an agonist at these receptors, meaning that it stimulates their activity. This compound is also thought to act as an antagonist at certain receptors, such as the serotonin receptors, meaning that it inhibits their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to increase the production of certain neurotransmitters, such as acetylcholine and serotonin. In addition, this compound has been shown to increase the level of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. In addition, it has a wide range of applications, making it a versatile tool for researchers. However, this compound also has some limitations. It is a relatively weak agonist at some receptors, and it can be toxic at high concentrations.

Future Directions

The potential applications of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride are still being explored. One potential application is in the development of drugs to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound may be used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental contaminants on organisms. Additionally, this compound may be used to study the structure and function of proteins, as well as to study the effects of drugs on the cardiovascular system. Finally, this compound may be used to study the effects of drugs on the immune system.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFYZAPYKZULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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